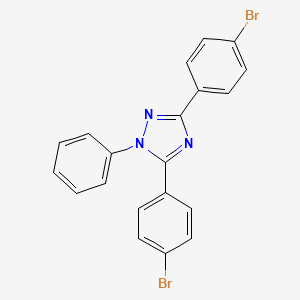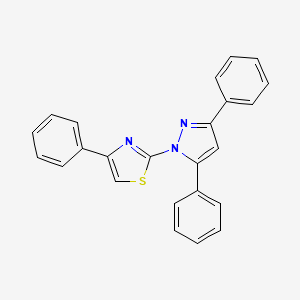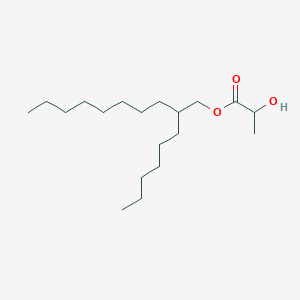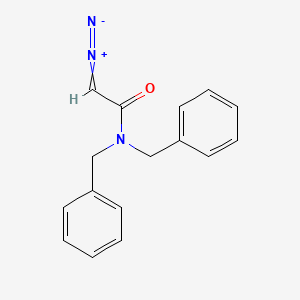
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two 4-bromophenyl groups and one phenyl group attached to the triazole ring. It is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole has several scientific research applications:
Materials Science: It is used in the synthesis of π-conjugated polymers with applications in organic electronics, such as light-emitting diodes and solar cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules through various coupling reactions.
Biological Studies: Triazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromophenyl groups can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound with similar structural features.
N-(4-(3,5-bis(4-bromophenyl)-[1,2,4]triazol-4-yl)-phenyl)carbazole: A related triazole derivative used in the synthesis of π-conjugated polymers.
Uniqueness
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound in the synthesis of advanced materials and in various chemical transformations.
Properties
CAS No. |
117594-19-1 |
|---|---|
Molecular Formula |
C20H13Br2N3 |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H13Br2N3/c21-16-10-6-14(7-11-16)19-23-20(15-8-12-17(22)13-9-15)25(24-19)18-4-2-1-3-5-18/h1-13H |
InChI Key |
HKDVNJUSVLHBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)


![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)

![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)

![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
